2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid
Overview
Description
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is a heterocyclic compound that contains a benzothiazole ring fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid can be achieved through several methods:
Cyclization of 2-aminothiophenols: This method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, or urea.
Reductive Carbonylation: Substituted nitrobenzenes can undergo reductive carbonylation using sulfur, carbon monoxide, and water in the presence of bases.
Cyclization of Thiocarbamates: Thiocarbamates can be cyclized followed by decomposition of the 2-alkoxybenzothiazoles prepared.
Oxidation of 2-mercaptobenzothiazoles: This method involves the oxidation of 2-mercaptobenzothiazoles or benzothiazolylalkyl thioethers with the formation of 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Sulfonyl Derivatives: Formed through oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Benzothiazoles: Formed through substitution reactions.
Scientific Research Applications
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The propanoic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine ring with similar biological activities.
Uniqueness
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is unique due to its specific combination of the benzothiazole ring and propanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDISURAFHPIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219423 | |
Record name | α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89139-49-1 | |
Record name | α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89139-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-3-oxo-1,2-benzisothiazole-2(3H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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